molecular formula C20H22N2O4 B4890161 Ethyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzo[b][1]benzazepine-11-carboxylate CAS No. 5909-57-9

Ethyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzo[b][1]benzazepine-11-carboxylate

Cat. No.: B4890161
CAS No.: 5909-57-9
M. Wt: 354.4 g/mol
InChI Key: LBSZWGCDVZHZIZ-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzobbenzazepine-11-carboxylate is a complex organic compound belonging to the benzazepine family. This compound is characterized by its unique structure, which includes a benzazepine core with ethoxycarbonylamino and ethyl ester functional groups. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzobbenzazepine-11-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of N-acyl-N-ethylaniline derivatives under specific conditions. For instance, N-acyl-N-ethylaniline can undergo intramolecular alkylation at the ortho position of the aromatic ring using Friedel-Crafts conditions . This method yields the desired benzazepine structure with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzobbenzazepine-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzobbenzazepine-11-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzobbenzazepine-11-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzazepine derivatives such as:

Uniqueness

Ethyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzobbenzazepine-11-carboxylate is unique due to its specific functional groups and the resulting biological activity. Its ethoxycarbonylamino and ethyl ester groups contribute to its distinct reactivity and potential therapeutic applications, setting it apart from other benzazepine derivatives.

bbenzazepine-11-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzo[b][1]benzazepine-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-25-19(23)21-16-12-11-15-10-9-14-7-5-6-8-17(14)22(18(15)13-16)20(24)26-4-2/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSZWGCDVZHZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)OCC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386880
Record name ethyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzo[b][1]benzazepine-11-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5909-57-9
Record name ethyl 2-(ethoxycarbonylamino)-5,6-dihydrobenzo[b][1]benzazepine-11-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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